CreA protein

Ortholog Comparison Domain Essentiality Strain Engineering

The CreA protein (CAS 144516-87-0) is a C₂H₂ zinc-finger transcription factor that functions as the primary mediator of carbon catabolite repression (CCR) in filamentous fungi of the genus Aspergillus. It binds specifically to the consensus DNA sequence 5′-SYGGRG-3′ in the promoter regions of target genes, repressing the expression of carbohydrate-active enzymes (CAZymes) required for the utilization of alternative carbon sources when preferred sugars like glucose are available.

Molecular Formula C6H10FNO3
Molecular Weight 0
CAS No. 144516-87-0
Cat. No. B1174801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCreA protein
CAS144516-87-0
SynonymsCreA protein
Molecular FormulaC6H10FNO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CreA Protein (CAS 144516-87-0) for Carbon Catabolite Repression Studies and Fungal Strain Engineering


The CreA protein (CAS 144516-87-0) is a C₂H₂ zinc-finger transcription factor that functions as the primary mediator of carbon catabolite repression (CCR) in filamentous fungi of the genus Aspergillus [1]. It binds specifically to the consensus DNA sequence 5′-SYGGRG-3′ in the promoter regions of target genes, repressing the expression of carbohydrate-active enzymes (CAZymes) required for the utilization of alternative carbon sources when preferred sugars like glucose are available [2]. This regulatory mechanism is central to both fundamental fungal biology and industrial enzyme production, as CCR limits the yield of biomass-degrading enzymes in fermentation processes [3].

Why CreA Protein (CAS 144516-87-0) Cannot Be Substituted with Generic Alternatives in Industrial Strain Engineering


Generic substitution fails because CreA from Aspergillus nidulans (CAS 144516-87-0) possesses species-specific functional domains and phosphorylation-dependent regulatory mechanisms that are not conserved across orthologs. The A. nidulans CreA protein contains a region essential for growth on diverse carbon, nitrogen, and lipid sources that is conserved only among Aspergillus spp. and Trichoderma reesei, but is not critical for function in T. reesei or Sclerotinia sclerotiorum CreA homologues [1]. Furthermore, post-translational regulation via phosphorylation at specific residues (S262, S268, T308, and S319) differentially controls CreA protein accumulation, nuclear localization, DNA binding, and degradation in A. nidulans, a regulatory layer that is absent or divergent in the yeast ortholog Mig1 [2]. Simply sourcing any CreA/Cre1 ortholog without verification of these species-specific regulatory features will yield unpredictable CCR modulation and suboptimal enzyme production outcomes.

CreA Protein (CAS 144516-87-0): Quantitative Differential Evidence for Scientific Procurement


Functional Divergence of CreA Orthologs: A. nidulans-Specific Essential Domain Not Required in T. reesei

Deletion analysis of Aspergillus nidulans CreA identified a conserved region (amino acids 258–299) that is essential for growth on various carbon, nitrogen, and lipid sources in A. nidulans. However, this same region, when tested in the context of Trichoderma reesei Cre1, is not critical for function in A. nidulans [1]. This demonstrates species-specific functional requirements for the CreA protein that preclude the use of heterologous orthologs in A. nidulans-based strain engineering workflows.

Ortholog Comparison Domain Essentiality Strain Engineering

Phosphorylation-Dependent Functional Divergence: CreA Residues S262, S268, T308 Control Accumulation and DNA Binding, S319 Controls Degradation

Mass spectrometry identified phosphorylation sites on Aspergillus nidulans CreA at residues S262, S268, T308, and S319. Mutational analysis to non-phosphorylatable residues revealed that S262, S268, and T308 are critical for CreA protein accumulation, cellular localization, DNA binding, and repression of enzyme activities. In contrast, S319 is key for CreA degradation and the induction of enzyme activities [1]. This differential phosphorylation-dependent regulation is a unique feature of A. nidulans CreA not present in the yeast ortholog Mig1, which lacks equivalent phosphorylation control mechanisms.

Post-translational Modification Phosphorylation Protein Stability

CreA Deletion Yields >100-Fold Increase in Xylanase and β-Glucosidase Activities in Submerged Culture

In Aspergillus oryzae, a double deletion mutant of creA and creB (ΔcreAΔcreB) exhibited >100-fold higher xylanase and β-glucosidase activities compared to the wild-type strain in submerged culture containing xylose as the carbon source. In solid-state culture, β-glucosidase activity was >7-fold higher than wild-type [1]. The single creA deletion (ΔcreA) also showed significant increases, confirming that disruption of CreA-mediated CCR is a potent strategy for enhancing biomass-degrading enzyme production.

Enzyme Production Gene Deletion Biomass Degradation

CreA(G27D) Mutation Reduces DNA Binding Affinity by 30-Fold

Electrophoretic mobility shift assays (EMSA) demonstrated that the CreA(G27D) point mutation results in a 30-fold increase in the dissociation constant (K_diss) compared to wild-type CreA, indicating a dramatic reduction in DNA-binding affinity [1]. Molecular dynamics simulations confirmed that this mutation alters the electrostatic and total potential energies of the CreA-DNA complex and reduces the dynamic flexibility of the complex [1].

DNA Binding Mutation Analysis Protein Engineering

CreA Ortholog Amino Acid Identity: A. nidulans vs. A. niger (82%), vs. T. reesei Cre1 (46%), vs. S. cerevisiae Mig1 (84% in zinc-finger only)

Comparative sequence analysis reveals that A. nidulans CreA shares 90% sequence similarity (82% identity) at the amino acid level with A. niger CreA [1]. In contrast, the zinc-finger region of A. nidulans CreA shows 84% similarity to the zinc-finger region of S. cerevisiae Mig1 [2], but overall identity to T. reesei Cre1 is only 46% [3]. This demonstrates that even within the Aspergillus genus, significant sequence divergence exists, and orthologs from more distant fungi are substantially different.

Ortholog Comparison Sequence Identity Phylogenetics

CreA Regulates >1,500 Genes Across Diverse Physiological Processes, Including Secondary Metabolism and Iron Homeostasis

Transcriptome sequencing (RNA-seq) and chromatin immunoprecipitation sequencing (ChIP-seq) in Aspergillus nidulans revealed that CreA directly and indirectly regulates over 1,500 genes across diverse physiological processes, including secondary metabolism, iron homeostasis, oxidative stress response, development, N-glycan biosynthesis, unfolded protein response, and nutrient/ion transport [1]. This global regulatory footprint far exceeds the canonical role in carbon metabolism alone and represents a broader functional scope than the yeast ortholog Mig1, which primarily controls a smaller set of carbon metabolism genes.

Transcriptomics ChIP-seq Global Regulation

CreA Protein (CAS 144516-87-0): Optimal Use Cases for Research and Industrial Applications


Rational Strain Engineering for Enhanced CAZyme Production via CreA Phosphorylation Site Mutagenesis

Engineering strains with site-specific mutations at CreA phosphorylation residues S262, S268, or T308 (to non-phosphorylatable alanine) can modulate CreA protein accumulation, nuclear localization, and DNA binding, thereby fine-tuning CCR strength without complete gene deletion. This approach avoids the pleiotropic growth defects associated with creA null mutants and is directly informed by the phosphorylation mapping data established for the A. nidulans CreA protein [1].

Validation of CreA-Targeting Small Molecules or Genetic Constructs Using G27D Mutant as Attenuated Control

The CreA(G27D) mutant, with its 30-fold reduced DNA-binding affinity, serves as a validated loss-of-function control for experiments testing CreA inhibitors, RNAi constructs, or CRISPR interference systems. Its quantitatively defined binding defect enables precise benchmarking of experimental interventions targeting CreA-DNA interactions [1].

Engineering A. nidulans Strains for Heterologous Protein Production with Alleviated CCR

Deletion or mutation of creA in A. nidulans can increase production of heterologous CAZymes by >100-fold in submerged culture, as demonstrated for xylanase and β-glucosidase [1]. The essential nature of the A. nidulans-specific conserved region (aa 258–299) [2] means that only the authentic A. nidulans CreA gene or protein should be used for complementation or overexpression studies in this host; heterologous CreA orthologs will not fully restore function.

Transcriptomic and ChIP-seq Studies Mapping CreA Global Regulatory Networks

The >1,500 genes identified as direct or indirect targets of CreA in A. nidulans [1] provide a rich dataset for investigating secondary metabolism, iron homeostasis, and stress responses. Researchers can leverage this CreA-specific targetome to design experiments exploring cross-talk between carbon sensing and diverse cellular processes, a regulatory breadth not observed with the yeast Mig1 repressor.

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